

# AC710 Mesylate: A Comprehensive Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | AC710 Mesylate |           |
| Cat. No.:            | B1505934       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AC710 Mesylate is a potent and orally bioavailable small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family of receptor tyrosine kinases (RTKs), which includes PDGFRα, PDGFRβ, KIT, FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of these signaling pathways is implicated in various pathologies, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of the target profile and selectivity of AC710 Mesylate, presenting key data, experimental methodologies, and an exploration of the associated signaling pathways.

## **Target Profile and Potency**

**AC710 Mesylate** exhibits high-affinity binding and potent inhibitory activity against the members of the PDGFR kinase family. The primary targets of AC710 are FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ.

#### **Quantitative Inhibition Data**

The following tables summarize the in vitro potency of **AC710 Mesylate** against its primary kinase targets, presented as dissociation constants (Kd) and half-maximal inhibitory



concentrations (IC50).

| Target Kinase | Kd (nM) |
|---------------|---------|
| FLT3          | 0.6     |
| KIT           | 1.0     |
| PDGFRβ        | 1.0     |
| PDGFRα        | 1.3     |
| CSF1R         | 1.57    |

Table 1: Dissociation Constants (Kd) of AC710

Mesylate for Target Kinases.

| IC50 (nM) |
|-----------|
| 1.2       |
| 2.0       |
| 7.7       |
| 10.5      |
|           |

Table 2: Half-Maximal Inhibitory Concentrations

(IC50) of AC710 Mesylate for Target Kinases.

## **Selectivity Profile**

A key attribute of **AC710 Mesylate** is its high degree of selectivity. This selectivity minimizes off-target effects, a critical factor in the development of safe and effective therapeutics.

#### **KinomeScan Selectivity**

While a comprehensive KinomeScan profile is not publicly available, a selectivity score (S(10)) of 0.033 has been reported for a related compound across a panel of 386 distinct kinases, indicating a very high degree of selectivity. This suggests that **AC710 Mesylate** has a focused inhibitory activity against the PDGFR family with minimal interaction with other kinases.



### **Cytochrome P450 Inhibition**

To assess the potential for drug-drug interactions, the inhibitory activity of **AC710 Mesylate** against key cytochrome P450 (CYP) enzymes was evaluated. The results demonstrate a clean safety profile in this regard.

| CYP Isoform                           | IC50 (μM) |  |
|---------------------------------------|-----------|--|
| CYP1A2                                | > 40      |  |
| CYP2C9                                | > 40      |  |
| CYP2C19                               | > 40      |  |
| CYP2D6                                | > 40      |  |
| CYP3A4                                | > 40      |  |
| Table 3: AC710 Mesylate Inhibition of |           |  |

Cytochrome P450 Isoforms.

## **Signaling Pathways**

AC710 Mesylate exerts its biological effects by inhibiting the downstream signaling cascades initiated by the PDGFR family of kinases. These pathways are central to cell growth, proliferation, and survival. The primary signaling axes affected are the PI3K/AKT, MAPK/ERK, and STAT pathways.

## PDGFR/KIT/CSF1R Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of PDGFR, KIT, and CSF1R, and the point of inhibition by AC710 Mesylate.





Click to download full resolution via product page

PDGFR/KIT/CSF1R Signaling Pathway Inhibition by AC710.

## **FLT3 Signaling Pathway**

The following diagram depicts the FLT3 signaling pathway and its inhibition by **AC710**Mesylate. Constitutive activation of FLT3 due to mutations is a key driver in certain leukemias.









Click to download full resolution via product page







 To cite this document: BenchChem. [AC710 Mesylate: A Comprehensive Technical Guide to its Target Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505934#ac710-mesylate-target-profile-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com